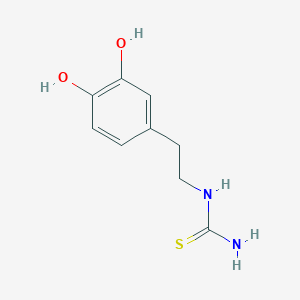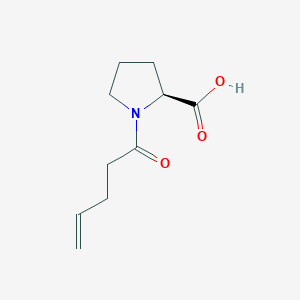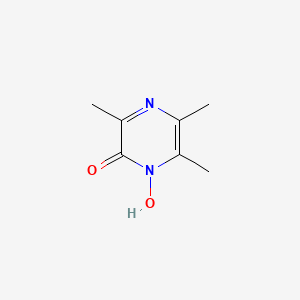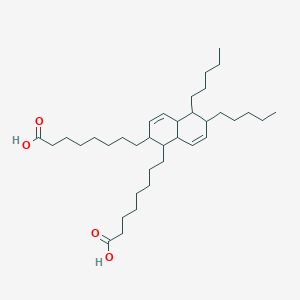![molecular formula C13H11N3O3 B14242689 N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide CAS No. 189169-96-8](/img/structure/B14242689.png)
N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C13H11N3O3 It is known for its unique structure, which includes a pyridine ring and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. One common method involves the use of a condensation reaction, where the aldehyde group of 2-nitrobenzaldehyde reacts with the amide group of pyridine-3-carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Nitrophenyl)pyridine-3-carboxamide
- 2-Chloro-N-(2-nitrophenyl)pyridine-3-carboxamide
- N-(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide
Uniqueness
N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide is unique due to its specific combination of a nitrophenyl group and a pyridine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
189169-96-8 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
N-[(2-nitrophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-13(11-5-3-7-14-8-11)15-9-10-4-1-2-6-12(10)16(18)19/h1-8H,9H2,(H,15,17) |
Clé InChI |
KNIZZYCAQOGVEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)

![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)

![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)



![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
